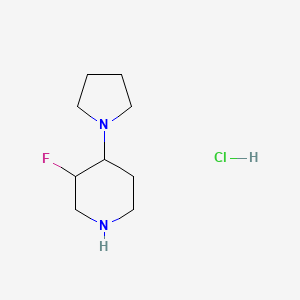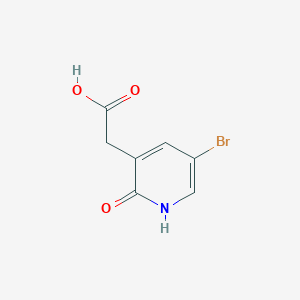
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an oxo group at the 2nd position of the pyridine ring, with an acetic acid moiety attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid typically involves the bromination of a pyridine derivative followed by the introduction of the acetic acid moiety. One common method involves the bromination of 2-oxo-1H-pyridine-3-carboxylic acid using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-(5-bromo-2-oxo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
- (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives
Comparison: Compared to similar compounds, 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of the bromine atom at the 5th position and the oxo group at the 2nd position may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-4(2-6(10)11)7(12)9-3-5/h1,3H,2H2,(H,9,12)(H,10,11) |
InChI Key |
LUJYUQJVLBGCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


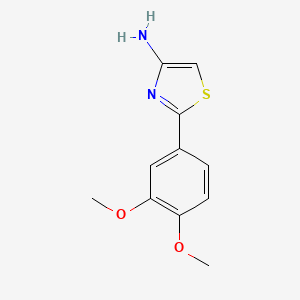

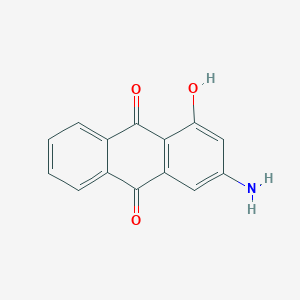
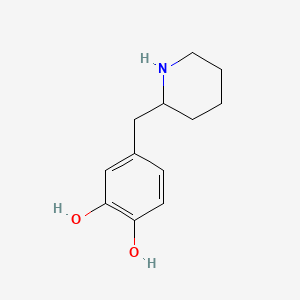
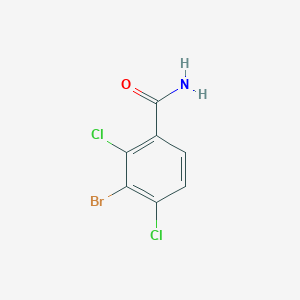
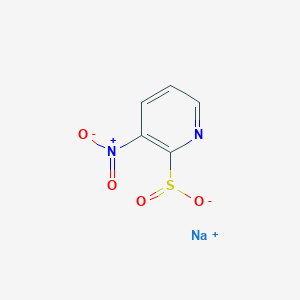
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
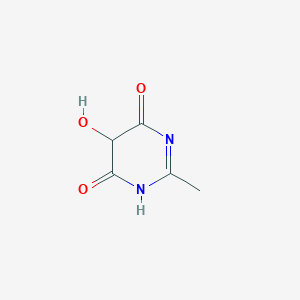

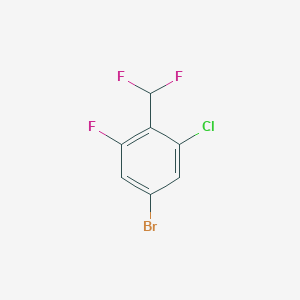

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)

